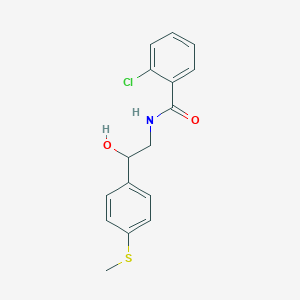

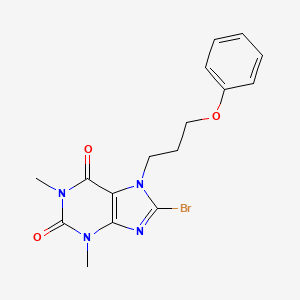

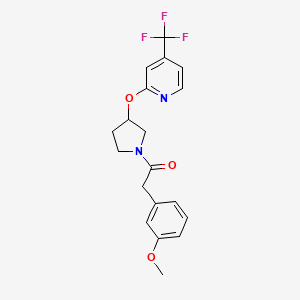

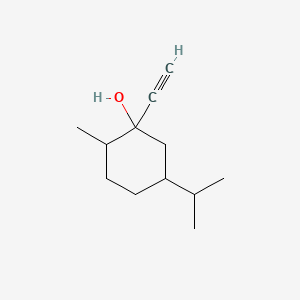

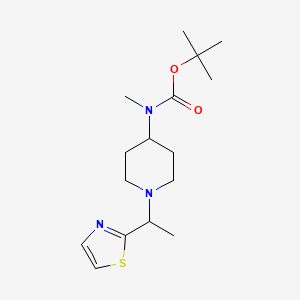

2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a large-scale synthetic process starting from commercially available 2-thiouracil was developed, which could be converted to 2-methylthio-4-pyrimidinone following methylation using methyl iodide under basic conditions .

Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide” are not available, similar compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

- New acylthiourea derivatives, including compounds structurally related to 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Limban et al., 2011).

Chemical Rearrangement Studies

- Investigations into the rearrangement reactions of related chemical structures have contributed to the understanding of chemical synthesis processes, potentially aiding in the development of novel compounds with specific desired properties (Yokoyama et al., 1985).

Hydrogen Bond Analysis in Benzamides

- The study of hydrogen bonding in compounds such as 2-hydroxy-benzamides offers insights into the impact of intramolecular and intermolecular interactions on the properties of chemical compounds, which is crucial for designing drugs with optimal efficacy and stability (Kawski et al., 2006).

Reactivity and Coordination Chemistry

- Research on the reactivity and coordination of isocyanides related to this compound expands the understanding of complex formation and reactivity, which can be applied in the development of new materials and catalysis processes (Facchin et al., 2002).

Exploration of Metalloligands

- The coordination of similar ligands to copper ions, leading to the formation of anionic metalloligands, shows potential in designing single-molecule and single-chain magnets, indicating applications in materials science and nanotechnology (Costes et al., 2010).

Propiedades

IUPAC Name |

2-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-21-12-8-6-11(7-9-12)15(19)10-18-16(20)13-4-2-3-5-14(13)17/h2-9,15,19H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGCQICVJIOFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)

![N-(cyclopropylmethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2760582.png)

![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)

![1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2760588.png)